molecular formula C19H13FN4O2S B6556317 N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040636-34-7

N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6556317
CAS No.: 1040636-34-7
M. Wt: 380.4 g/mol
InChI Key: LOHJGRXLLGNQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide features a benzothiazole moiety linked via a carboxamide group to a dihydropyridazine scaffold substituted with a 4-fluorophenylmethyl group. This structure combines heterocyclic systems known for their pharmacological relevance. Benzothiazoles are frequently employed in drug design due to their hydrogen-bonding capabilities and metabolic stability, while dihydropyridazines are associated with kinase inhibition and anti-inflammatory activity . The 4-fluorophenylmethyl substituent suggests intentional fluorination to enhance lipophilicity and target binding, a common strategy in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-13-7-5-12(6-8-13)11-24-17(25)10-9-15(23-24)18(26)22-19-21-14-3-1-2-4-16(14)27-19/h1-10H,11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHJGRXLLGNQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/CAS Number Core Structure Key Substituents Hypothesized Impact
Target Compound Benzothiazole-dihydropyridazine 4-fluorophenylmethyl Enhanced lipophilicity and metabolic stability via fluorination
1227209-48-4 Benzothiophene-dihydropyridazine 1,5-dimethylpyrazol-3-ylamino, 6-fluoro substituents Pyrazole amino group may improve selectivity; benzothiophene alters π-π stacking
369404-26-2 Dihydropyridazine-carboxamide 3,4-dimethylphenyl Reduced polarity and potential binding affinity compared to fluorinated analogs
1219122-83-4 Benzimidazole-carboxamide 4-bromophenyl, 2-chloro-6-methylphenyl Bromine and chlorine enhance halogen bonding but may increase toxicity risks

Heterocyclic Modifications

  • Benzothiazole vs.
  • Dihydropyridazine Core : The 6-oxo-1,6-dihydropyridazine scaffold is conserved across analogs, suggesting its role as a pharmacophore. Substituents at the 1-position (e.g., 4-fluorophenylmethyl vs. dimethylphenyl in 369404-26-2) modulate steric and electronic properties .

Fluorination Trends

Fluorination at the phenyl group (target compound) or pyridazine ring (1227209-48-4) is prevalent in the listed analogs. Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets and reduce metabolic degradation .

Research Findings and Discussion

While biological data for the target compound are absent, insights can be extrapolated from related structures:

SAR Insights :

  • Fluorinated analogs (e.g., 1227209-48-4) prioritize target selectivity and stability.
  • Bulkier substituents (e.g., 3,4-dimethylphenyl in 369404-26-2) may reduce solubility but improve membrane permeability .

Thermodynamic Stability : The benzothiazole’s rigid structure likely confers greater conformational stability compared to benzimidazole derivatives (e.g., 1219122-83-4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.